diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate -

diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3795615
CAS Number:
Molecular Formula: C27H31NO6
Molecular Weight: 465.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For this specific compound, the required aldehyde would be 4-(benzyloxy)-3-methoxybenzaldehyde. The Hantzsch reaction is highly versatile, and various modifications and optimized conditions are reported in the literature [, , , , ]. These modifications can influence yields, purity, and stereoselectivity of the final product.

Molecular Structure Analysis
  • A non-planar dihydropyridine ring with the phenyl ring at position 4 generally adopting an almost perpendicular orientation. [, ]
  • The two carbonyl groups at positions 3 and 5 can exhibit different orientations. []

Computational methods, such as density functional theory (DFT) calculations and molecular mechanics simulations, can be employed to further elucidate its structural features, conformational preferences, and electronic properties [, ].

Mechanism of Action

While the specific mechanism of action of this compound remains unexplored, its structural similarity to other 1,4-dihydropyridine calcium channel antagonists suggests it may share a similar mechanism. These antagonists typically bind to the L-type voltage-gated calcium channels in a specific stereoselective manner [, , , , ], inhibiting calcium influx into cells. This inhibition leads to vasodilation and a decrease in blood pressure. The presence of the benzyloxy and methoxy groups and their positioning on the phenyl ring could influence its binding affinity and selectivity towards different subtypes of calcium channels.

Physical and Chemical Properties Analysis
  • Solubility: The presence of the ester groups and the benzyloxy substituent likely contributes to its lipophilicity. This could result in good solubility in organic solvents but potentially limited solubility in aqueous media []. Modifications to increase water solubility, like introducing polar groups, may be necessary for specific applications.
Applications
  • Cardiovascular Research: This compound could be investigated for potential calcium channel modulating activity, similar to other 1,4-dihydropyridines used in treating hypertension, angina, and other cardiovascular conditions [, , , , , , ].
  • Anticonvulsant Research: Some 1,4-dihydropyridines have shown anticonvulsant properties. This compound could be screened for similar activities [].

Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

  • Compound Description: This compound is a prominent 1,4-dihydropyridine derivative known for its calcium channel antagonist activity. It has served as a key scaffold for developing various antihypertensive drugs. [, , , , , , , , , ]
  • Relevance: This compound shares the core 1,4-dihydropyridine-3,5-dicarboxylate structure with diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The primary difference lies in the substitution at the 4-position of the dihydropyridine ring. While the target compound has a 4-(benzyloxy)-3-methoxyphenyl group, this related compound features a simpler 3-nitrophenyl substituent. [, , , , , , , , , ]

Methyl(ω-trimethylalkylammonium) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate iodide

  • Compound Description: This permanently charged dihydropyridine derivative was synthesized and investigated for its activity on cardiac and neuronal L-type calcium channels. Research showed that the S-enantiomer of this compound, with an eight-carbon alkyl linker, displayed higher potency in blocking L-type Ca2+ channels compared to its R-enantiomer. []
  • Relevance: This compound, similar to diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, belongs to the 1,4-dihydropyridine class and shares the core 2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate structure. The primary difference lies in the substitution at the ester groups; this related compound has one ester replaced with a methyl(ω-trimethylalkylammonium) iodide group, contributing to its permanent charge. []

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride

  • Compound Description: This compound was synthesized and resolved into its enantiomers to determine the active form responsible for its antihypertensive effects. Pharmacological studies, including antihypertensive effects in spontaneously hypertensive rats and inhibition of [3H]nimodipine binding, identified the (4S)-(+)-enantiomer as the more active form. [, ]
  • Relevance: This compound shares the core 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate structure with diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The significant difference lies in the ester substituents and the presence of a 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl group in this related compound. [, ]

2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (Manidipine)

  • Compound Description: Manidipine, an antihypertensive drug, belongs to the dihydropyridine class of calcium channel blockers. Research on its enantiomers determined the (S)-(+)-manidipine to be significantly more potent than its (R)-(-)-isomer in terms of antihypertensive activity in spontaneously hypertensive rats and binding affinity to the dihydropyridine binding site. []
  • Relevance: Manidipine shares the 1,4-dihydropyridine-3,5-dicarboxylate core with diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. Both possess different ester substituents, and Manidipine features a 2-(4-diphenylmethyl-1-piperazinyl)ethyl group, contributing to its pharmacological properties. []
  • Compound Description: This dihydropyridine derivative was synthesized and characterized using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction. Its crystal structure, exhibiting intermolecular hydrogen bonding, was analyzed alongside density functional theory (DFT) calculations to understand its structural and electronic properties. []
  • Relevance: This compound and diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate belong to the same chemical class, 1,4-dihydropyridines, sharing the core diethyl 2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylate structure. They differ in their 4-position substituent on the dihydropyridine ring, with this related compound having a 4-bromophenyl group. []

Diethyl 4-(4-Fluoro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

  • Compound Description: This compound is a 1,4-dihydropyridine derivative synthesized and characterized using FT-IR, 1H NMR, and 13C NMR analyses. Its molecular structure, determined through single-crystal X-ray diffraction, revealed a monoclinic crystal system with intermolecular hydrogen bonding. DFT calculations were employed to study its structural and electronic properties, including HOMO-LUMO analysis and molecular electrostatic potential. The compound also exhibited antimicrobial activity against six microorganisms in in vitro studies. []
  • Relevance: This compound shares the core diethyl 2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylate structure with diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The key structural distinction lies in the substituent at the 4-position of the dihydropyridine ring, where this related compound features a 4-fluorophenyl group. []

Diethyl 1,4-Dihydro‐2,6‐dimethyl‐3,5‐pyridinedicarboxylate (Hantzsch ester)

  • Compound Description: Known as Hantzsch ester, this compound serves as a versatile source of hydride in organic synthesis. []
  • Relevance: Hantzsch ester represents the core structure of diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate without any substituents at the 4-position. This highlights the importance of the dihydropyridine-3,5-dicarboxylate scaffold in various chemical reactions and pharmacological applications. []

Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate

  • Compound Description: This compound is an analogue of the calcium channel blocker nifedipine. Saponification experiments led to the isolation of unexpected degradation products, characterized using 1H, 13C, and 15N NMR spectroscopy. []
  • Relevance: This nifedipine analogue shares the core 2,6-dimethyl-4-(nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate structure with diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. Key differences include the 2-nitrophenyl substitution and bis(2-cyanoethyl) ester groups in this analogue, impacting its stability and degradation pathways. []

Properties

Product Name

diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

diethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C27H31NO6

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C27H31NO6/c1-6-32-26(29)23-17(3)28-18(4)24(27(30)33-7-2)25(23)20-13-14-21(22(15-20)31-5)34-16-19-11-9-8-10-12-19/h8-15,25,28H,6-7,16H2,1-5H3

InChI Key

LSRDCXQVISDBCR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)OCC)C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)OCC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.